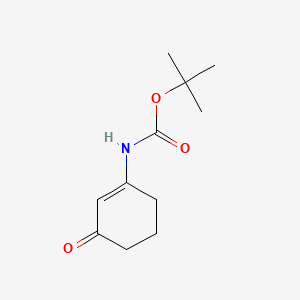

N-Boc-3-amino-2-cyclohexenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-Boc-3-amino-2-cyclohexenone involves the use of di-tert-butyl dicarbonate (Boc2O) and DMAP directly from NH4Cl via nitridotricarbonic acid tri-tert-butyl ester (Boc3N). This compound is susceptible to nucleophiles and one Boc-group can be selectively cleaved by aminolysis .Molecular Structure Analysis

The molecular structure of N-Boc-3-amino-2-cyclohexenone consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.Chemical Reactions Analysis

The compound can be prepared in essentially quantitative yield with excess Boc2O and DMAP directly from NH4Cl via nitridotricarbonic acid tri-tert-butyl ester (Boc3N) because the compound is susceptible to nucleophiles and one Boc-group can be selectively cleaved by aminolysis .科学的研究の応用

Catalytic N-modification of α-amino acids and peptides : Dominguez-Huerta, Perepichka, and Li (2018) demonstrated the N-modification of α-amino acids and peptides using phenolic compounds, where 2-cyclohexen-1-one and cyclohexanone were used as coupling partners. This method is significant for tailoring the properties of biomolecules in chemistry and biology (Dominguez-Huerta, Perepichka, & Li, 2018).

Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines : Chankeshwara and Chakraborti (2006) reported a catalyst-free method for N-tert-butyloxycarbonylation of amines in water. This method achieved chemoselective formation of N-t-Boc derivatives without side products, applicable to chiral amines, amino acids, and amino alcohols (Chankeshwara & Chakraborti, 2006).

Discovery of a new efficient chiral ligand for copper-catalyzed enantioselective Michael additions : Chataigner, Gennari, Ongeri, Piarulli, and Ceccarelli (2001) synthesized a library of chiral Schiff base ligands, where N-Boc-protected β-amino sulfonyl chlorides were used. These ligands were tested in copper-catalyzed conjugate addition of dialkyl zinc to cyclic and acyclic enones, demonstrating their utility in enantioselective synthesis (Chataigner et al., 2001).

N-tert-Butoxycarbonylation of amines using H3PW12O40 as a catalyst : Heydari, Shiroodi, Hamadi, Esfandyari, and Pourayoubi (2007) used the heteropoly acid H3PW12O40 for N-tert-butoxycarbonylation of amines. This method is efficient for producing N-Boc derivatives, important in peptide synthesis (Heydari et al., 2007).

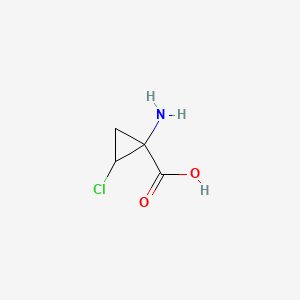

A practical route to β2,3-amino acids with alkyl side chains : Longobardo, DellaGreca, and de Paola (2015) described a method for synthesizing enantiopure N(Boc)-β3-amino nitriles, which are intermediates in the homologation of α-amino acids. This study highlights the application in synthesizing amino acids with specific configurations (Longobardo, DellaGreca, & de Paola, 2015).

Enantiomerically Pure β‐Amino Acids : Berkessel, Glaubitz, and Lex (2002) achieved the synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, an important building block for β-peptides, using N-BOC protection methods (Berkessel, Glaubitz, & Lex, 2002).

Design and Synthesis of Novel Phenothiazinium Photosensitiser Derivatives : New and Dolphin (2009) established a high-yielding approach to N-(2-aminoethyl)-Azure B and extended it to synthesize functionalized peptide-dye synthetic precursors, including Boc-protected 3-(alkylamino)phenothiazin-5-ium TFA (New & Dolphin, 2009).

Native chemical ligation at phenylalanine : Crich and Banerjee (2007) synthesized erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine, demonstrating its application in peptide synthesis (Crich & Banerjee, 2007).

作用機序

Safety and Hazards

While specific safety and hazard information for N-Boc-3-amino-2-cyclohexenone is not available in the search results, it’s important to note that some methodologies for the synthesis of Boc-protected amines have several drawbacks such as long reaction times, formation of side-products during the catalyzed reactions, potential hazards (e.g., the high toxicity of DMAP and reagents derived from it), excess reagents in the case of Lewis acid-catalyzed reactions, and the problem of catalyst recovery and limited applicabilities .

将来の方向性

A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described. Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . This suggests that future research could focus on developing more efficient and environmentally friendly methods for the synthesis of N-Boc-3-amino-2-cyclohexenone and similar compounds.

特性

IUPAC Name |

tert-butyl N-(3-oxocyclohexen-1-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h7H,4-6H2,1-3H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRSWFSXNWMACY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=O)CCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-N-butyl-N-[2-(1-cyclohexen-1-ylamino)-2-oxo-1-phenylethyl]-5-iodobenzamide](/img/structure/B574331.png)

![6-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B574332.png)